3-[(Phenylcarbonyl)amino]phenyl 2,4-dichloro-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoate
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Overview
Description
3-[(Phenylcarbonyl)amino]phenyl 2,4-dichloro-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenylcarbonyl group, dichlorobenzene, and a methylpiperidinyl sulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Phenylcarbonyl)amino]phenyl 2,4-dichloro-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoate typically involves multiple steps, including electrophilic aromatic substitution, Friedel-Crafts acylation, and nucleophilic substitution reactions. The reaction conditions often require the use of catalysts such as palladium or other transition metals, along with specific solvents and temperature controls .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(Phenylcarbonyl)amino]phenyl 2,4-dichloro-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[(Phenylcarbonyl)amino]phenyl 2,4-dichloro-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(Phenylcarbonyl)amino]phenyl 2,4-dichloro-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Phenylcarbonyl)amino]phenyl 2,4-dichlorobenzoate
- 3-[(Phenylcarbonyl)amino]phenyl 5-[(4-methylpiperidin-1-yl)sulfonyl]benzoate
Uniqueness
The uniqueness of 3-[(Phenylcarbonyl)amino]phenyl 2,4-dichloro-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C26H24Cl2N2O5S |
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Molecular Weight |
547.4 g/mol |
IUPAC Name |
(3-benzamidophenyl) 2,4-dichloro-5-(4-methylpiperidin-1-yl)sulfonylbenzoate |
InChI |
InChI=1S/C26H24Cl2N2O5S/c1-17-10-12-30(13-11-17)36(33,34)24-15-21(22(27)16-23(24)28)26(32)35-20-9-5-8-19(14-20)29-25(31)18-6-3-2-4-7-18/h2-9,14-17H,10-13H2,1H3,(H,29,31) |
InChI Key |
ZTMTWCSNCODHKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4)Cl)Cl |
Origin of Product |
United States |
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